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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

Welcome to the technical support center for SHR1653, a potent and selective oxytocin receptor
(OTR) antagonist. This resource is designed to assist researchers, scientists, and drug
development professionals in optimizing SHR1653 dosage for behavioral studies. Here you will
find troubleshooting guides and frequently asked questions (FAQs) to address specific issues
you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of SHR1653 for behavioral studies in rodents?

Al: Currently, there are no published behavioral studies that provide a specific optimal dose of
SHR1653. However, based on its pharmacokinetic profile and safety data, a logical starting
point can be extrapolated. A non-GLP 7-day acute toxicity study in rats established a No
Observed Adverse Effect Level (NOAEL) of 300 mg/kg.[1] An efficacious dose of 30 mg/kg was
noted in a rat uterine contraction model.[1] Therefore, for initial behavioral experiments, a
conservative starting dose in the range of 10-30 mg/kg (administered orally) is a reasonable
starting point. Dose-response studies are crucial to determine the optimal dose for your specific
behavioral paradigm.

Q2: How does the blood-brain barrier (BBB) penetration of SHR1653 affect its dosage for
central nervous system (CNS) studies?

A2: SHR1653 has been shown to have excellent blood-brain barrier penetration, which is a key
advantage for investigating its effects on CNS-related behaviors.[2] This high permeability
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suggests that systemic administration should effectively engage central oxytocin receptors.
When determining dosage, it is important to consider that direct central effects can be
expected. Therefore, it is advisable to start with lower doses and carefully observe for any
behavioral changes.

Q3: What are the known off-target effects of SHR16537

A3: SHR1653 is a highly selective antagonist for the oxytocin receptor (OTR). It exhibits
excellent selectivity over the structurally similar vasopressin receptors (V1aR, V1bR, and V2R).
[2] This high selectivity minimizes the risk of off-target effects related to the vasopressin
system, which can influence social behaviors.

Q4: What are the potential behavioral effects of blocking oxytocin receptors?

A4: The oxytocin system is involved in a wide range of social behaviors.[3] Therefore,
administration of an OTR antagonist like SHR1653 could potentially influence:

Social Recognition and Memory: OTR antagonists have been shown to impair social
recognition memory in animal models.[4]

e Social Interaction and Preference: Blockade of oxytocin receptors may alter social
preferences and reduce the time spent in social interaction.[5]

o Maternal Behavior: Oxytocin is crucial for maternal behaviors, and its antagonism can disrupt
typical maternal care.[3]

o Sexual Behavior: OTR antagonists have been investigated for their potential to modulate
sexual behaviors, including delaying ejaculation.[2][6]

o Anxiety and Fear-Related Behaviors: The oxytocin system plays a role in regulating anxiety.
The effects of OTR antagonists on anxiety-like behaviors can be complex and may depend
on the specific context and dosage.[2][6]

Q5: How should | prepare SHR1653 for in vivo administration?

A5: Proper formulation is critical for ensuring the bioavailability of SHR1653. For oral
administration, it can be formulated as a suspension or solution. A common vehicle for
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preclinical studies is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure
the compound is fully dissolved or evenly suspended before administration.

Troubleshooting Guide
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Issue

Potential Cause

Troubleshooting Steps

No observable behavioral

effect at the initial dose.

- Insufficient Dose: The initial
dose may be too low to elicit a
significant behavioral response
in your specific model. - Poor
Bioavailability: Improper
formulation or administration
technigue could lead to low
absorption. - High Individual
Variability: Biological variability
among animals can lead to a

range of responses.

- Conduct a Dose-Response
Study: Systematically increase
the dose to identify the
effective range. - Verify
Formulation: Ensure SHR1653
is properly dissolved or
suspended in the vehicle.
Consider using a different
vehicle if solubility is an issue.
- Increase Sample Size: A
larger number of animals per
group can help to account for

individual variability.

Unexpected or contradictory

behavioral effects.

- Dose-Dependent Biphasic
Effects: Some compounds
exhibit different effects at low
versus high doses. - Context-
Dependent Effects: The
behavioral outcome may be
influenced by the specific
experimental conditions (e.g.,
housing, stress levels). - Off-
Target Effects (unlikely but
possible): Although highly
selective, very high doses
could potentially lead to
unforeseen off-target

interactions.

- Widen the Dose Range: Test
a broader range of doses,
including lower and higher
concentrations, to characterize
the full dose-response curve. -
Standardize Experimental
Conditions: Ensure alll
experimental parameters are
consistent across all animals
and groups. - Review
Literature on Similar
Compounds: Examine studies
on other OTR antagonists for
insights into potential

paradoxical effects.

Signs of toxicity or adverse

- Dose is too high: The

- Immediately reduce the dose.

effects. administered dose may be - Consult the Safety Data: The
approaching or exceeding the NOAEL for SHR1653 in a 7-
maximum tolerated dose. day rat study was 300 mg/kg.
[1] Doses approaching this
level should be used with
caution. - Monitor Animals
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Closely: Observe animals for
any signs of distress, changes

in weight, or abnormal

behavior.

Quantitative Data Summary
SHR1653 Pharmacokinetic and Safety Data

Parameter Species Value Reference

IC50 (hOTR) Human 15 nM [4]

NOAEL (7-day study) Rat 300 mg/kg [1]

Efficacious Dose

Rat 30 mglkg [1]

(Uterine Contraction)

Dosages of Other Oxytocin Receptor Antagonists in Behavioral Studies

. Behavioral

Compound Species Dose Range Reference

Test
) N Social Rank, Sex

L-368,899 Male Mice Not specified [5]

Preference
o Premature

Cligosiban Human 400-800 mg ) ) [7]

Ejaculation

Experimental Protocols

Protocol: Dose-Response Study for Social Recognition Task
e Animals: Adult male rats (e.g., Sprague-Dawley or Wistar), socially housed.

e Drug Preparation: Prepare SHR1653 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300,
5% Tween-80, 45% Saline) at three concentrations (e.g., 10 mg/kg, 30 mg/kg, and 100
mg/kg) and a vehicle control.
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Habituation: Habituate the animals to the testing arena for 5-10 minutes for 2-3 days prior to
the experiment.

Administration: Administer SHR1653 or vehicle via oral gavage 60 minutes before the first
exposure to a juvenile rat.

Social Recognition Task (Trial 1): Place a juvenile rat in the home cage of the adult test rat
for a 5-minute interaction period. Record the time the adult rat spends investigating the
juvenile.

Inter-trial Interval: Return the juvenile to its home cage for a 30-minute interval.

Social Recognition Task (Trial 2): Re-introduce the same juvenile rat to the adult's cage for
another 5-minute interaction. Record the investigation time. A reduction in investigation time
in Trial 2 compared to Trial 1 indicates social recognition memory.

Data Analysis: Analyze the investigation times between groups and between trials to
determine the effect of different SHR1653 doses on social recognition.
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Caption: Mechanism of SHR1653 as an oxytocin receptor antagonist.
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Caption: Workflow for SHR1653 dosage optimization in behavioral studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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